![molecular formula C22H26N4O4 B10998975 {1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B10998975.png)
{1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid
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Overview
Description
The compound {1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid is a complex organic molecule that features an indole moiety, an oxadiazole ring, and a cyclohexyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid typically involves multiple steps, starting with the preparation of the indole and oxadiazole intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The oxadiazole ring can be formed through the cyclization of a hydrazide with an appropriate carboxylic acid derivative . The final step involves coupling the indole and oxadiazole intermediates with a cyclohexyl acetic acid derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
The compound {1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.
Substitution: The acetic acid group can undergo nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alcohols and amines can be used under acidic or basic conditions to form esters and amides.
Major Products
The major products formed from these reactions include indole-3-carboxylic acid derivatives, hydrazine derivatives, and various esters and amides .
Scientific Research Applications
The compound {1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of {1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The oxadiazole ring may also contribute to the compound’s activity by interacting with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Oxadiazole derivatives: Compounds with similar oxadiazole ring structure used in various applications.
Uniqueness
The uniqueness of {1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid lies in its combination of indole, oxadiazole, and cyclohexyl groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Biological Activity
The compound {1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H29N5O2 with a molecular weight of 395.5 g/mol. The structure includes an indole moiety linked to an oxadiazole ring and a cyclohexyl acetic acid group, which may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H29N5O2 |
Molecular Weight | 395.5 g/mol |
IUPAC Name | 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide |
InChI Key | OPSJZBLWLSZHJA-UHFFFAOYSA-N |
Biological Activities
The biological activities of indole derivatives, including this specific compound, are diverse and include:
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that indole-based compounds can inhibit cell proliferation and induce apoptosis in cancer cells through various pathways such as the inhibition of protein kinases and modulation of apoptotic factors .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. In vitro studies reveal that related indole derivatives possess significant antibacterial effects against strains like Pseudomonas aeruginosa and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these strains were reported at low concentrations, suggesting potent antibacterial properties .
Anti-inflammatory Effects
Indole derivatives are known for their anti-inflammatory potential. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may exert beneficial effects in inflammatory diseases .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Protein Kinase Inhibition : Many indole derivatives act as inhibitors of various protein kinases involved in cancer progression.
- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress.
- Modulation of Apoptosis : Indole derivatives may influence apoptotic pathways by regulating Bcl-2 family proteins and caspase activation.
Case Studies
Research has highlighted several case studies involving the synthesis and evaluation of related indole derivatives:
- A study synthesized a series of oxadiazole-containing indoles and evaluated their anticancer activity against multiple cell lines. Results indicated significant cytotoxicity correlated with structural modifications in the indole moiety .
- Another investigation focused on the antimicrobial properties of a related compound, demonstrating effective inhibition against gram-positive and gram-negative bacteria with promising MIC values .
Properties
Molecular Formula |
C22H26N4O4 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[1-[[3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoylamino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C22H26N4O4/c27-18(24-14-22(13-20(28)29)9-2-1-3-10-22)6-7-19-25-21(26-30-19)16-5-4-15-8-11-23-17(15)12-16/h4-5,8,11-12,23H,1-3,6-7,9-10,13-14H2,(H,24,27)(H,28,29) |
InChI Key |
UKVKFOWZAVWLEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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